4-[(2-hydroxypropyl)amino]-2H-chromen-2-one
Overview
Description
4-[(2-hydroxypropyl)amino]-2H-chromen-2-one is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 219.08954328 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Coordination Compounds Synthesis : 4-hydroxy-3-nitro-2H-chromen-2-one has been used to synthesize coordination compounds with aminoethanoic acid and pyrrolidine-2-carboxylic acid, mixed with Cu(II) and Zn(II) salts. These compounds show notable cytotoxic activity, highlighting their potential in biological applications (Aiyelabola et al., 2017).
Chemo-Sensor Development : A derivative of 4-hydroxy-2H-chromen-2-one was used to create a colorimetric sensor for Cu2+ in aqueous solutions. This application demonstrates its potential in environmental monitoring and chemical sensing (Jo et al., 2014).
Photophysical Analysis : Substituted 2H-chromen-2-one (coumarin) derivatives have been analyzed for their luminescent properties, showing the potential of these compounds in photophysical studies and possibly in the development of new luminescent materials (Ranjith et al., 2010).
Biological and Medical Research
- Anticancer Activity : Some derivatives of 4-hydroxy-2H-chromen-2-one have shown significant in vitro anticancer activity. This includes compounds synthesized via a one-pot reaction exhibiting cell cycle arrest and apoptosis induction in various cancer cell lines, highlighting their potential in cancer research and therapy (El-Agrody et al., 2020).
Antibacterial Activity : The synthesis of new derivatives of 4-hydroxy-chromen-2-one has led to compounds with high levels of antibacterial activity. This indicates their potential use in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Anti-inflammatory Applications : Research on novel chromene derivatives has explored their use as anti-inflammatory agents, particularly in the context of inflammatory bowel disease (IBD). This includes the formulation and evaluation of extended-release tablets of these compounds (Viswanad, 2017).
Chemical Synthesis and Catalysis
- Green Synthesis Techniques : The use of 4-hydroxy-2H-chromen-2-one in green chemistry has been highlighted in studies demonstrating its role in the efficient synthesis of chromene derivatives. These methods emphasize environmentally friendly approaches, such as using natural catalysts and reducing waste (Mohammadinezhad & Akhlaghinia, 2018).
Crystal Structure Analysis : Research into the crystal structure of derivatives of 4-hydroxy-2H-chromen-2-one has provided insights into their molecular configuration, which is crucial for understanding their chemical behavior and potential applications in material science (Manolov, Ströbele, & Meyer, 2008).
Organic Synthesis Improvements : Improved synthesis routes for derivatives of 3-amino-7,8-dimethoxy-2H-chromen-2-one have been developed, offering advantages in terms of ease of operations, mild reaction conditions, and environmental friendliness. This work contributes to the field of organic chemistry by optimizing synthesis processes (Li, 2014).
Properties
IUPAC Name |
4-(2-hydroxypropylamino)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(14)7-13-10-6-12(15)16-11-5-3-2-4-9(10)11/h2-6,8,13-14H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTKBHUGXWGDGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=O)OC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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